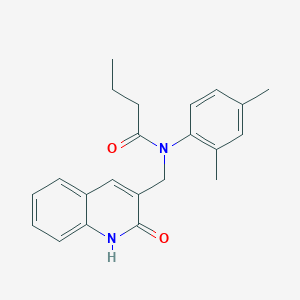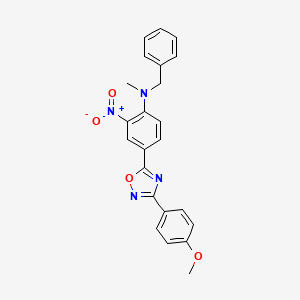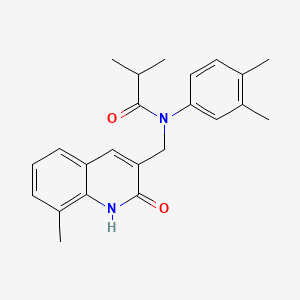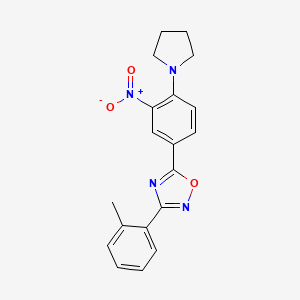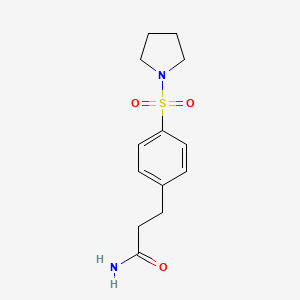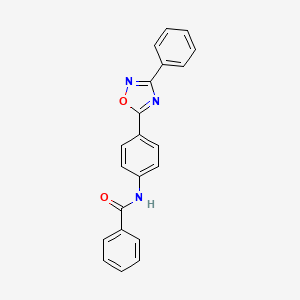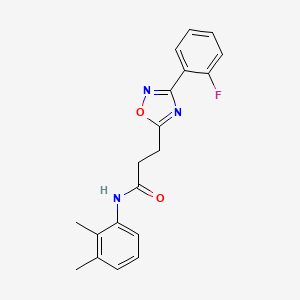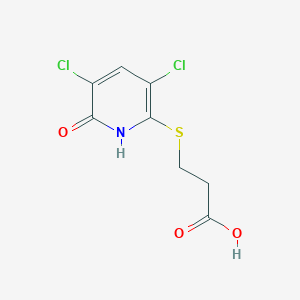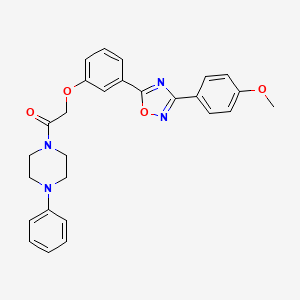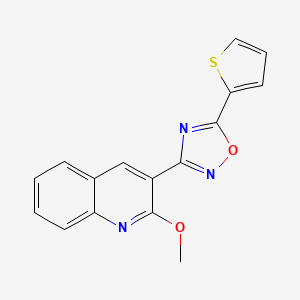![molecular formula C22H27BrN2O3S B7704308 3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide, also known as ESOB, is a chemical compound that has been extensively studied for its potential use in scientific research applications. ESOB has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
Wirkmechanismus
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide’s mechanism of action involves its ability to selectively bind to a specific region on the surface of the MDM2 protein, which prevents it from interacting with p53. This binding occurs through the formation of hydrogen bonds and hydrophobic interactions between this compound and MDM2. The inhibition of the p53-MDM2 interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide has several advantages for use in lab experiments, including its high selectivity and potency for inhibiting the p53-MDM2 interaction. This compound is also relatively easy to synthesize and has good stability in solution. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide in scientific research. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the use of this compound as a tool for studying other protein-protein interactions involved in various biological processes. Additionally, this compound may have potential therapeutic applications for the treatment of cancer and inflammatory diseases, which could be explored in future studies.
Synthesemethoden
The synthesis of 3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide involves a series of chemical reactions that start with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-hydroxyethyl)ethanesulfonamide to form 3-(ethylsulfamoyl)-4-methoxybenzoyl chloride. The final step involves the reaction of 3-(ethylsulfamoyl)-4-methoxybenzoyl chloride with 2-(oxiran-2-ylmethyl)oxirane to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide has been found to have various scientific research applications, including its use as a tool for studying the role of protein-protein interactions in biological processes. This compound has been shown to selectively inhibit the interaction between two proteins, p53 and MDM2, which are involved in the regulation of cell growth and division. This inhibition can lead to the activation of the p53 pathway, which is responsible for inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3S/c1-17-7-9-18(10-8-17)15-24-22(26)16-25(20-5-3-2-4-6-20)29(27,28)21-13-11-19(23)12-14-21/h7-14,20H,2-6,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVVSQWFNWGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


